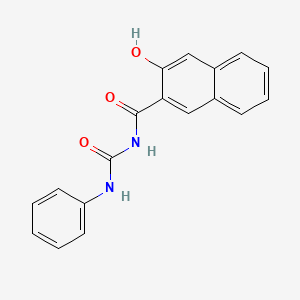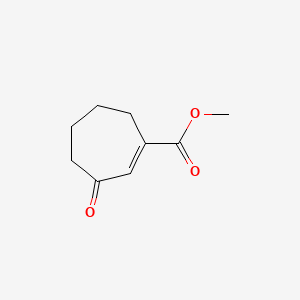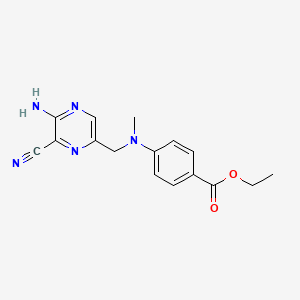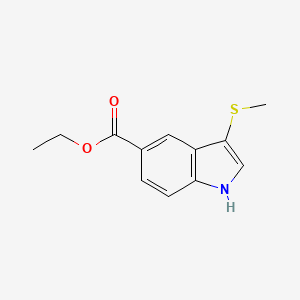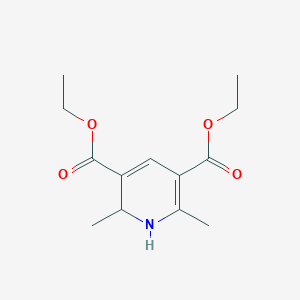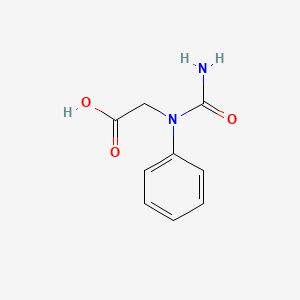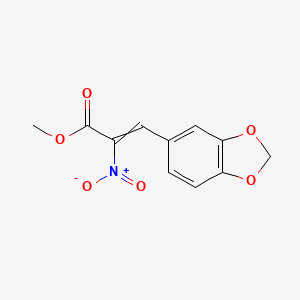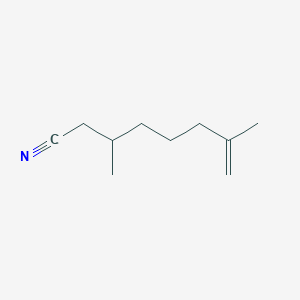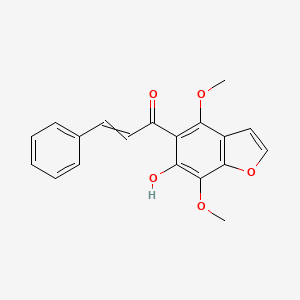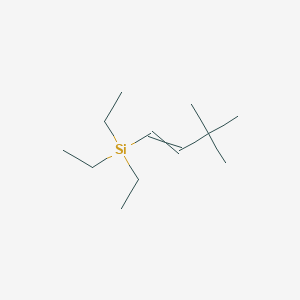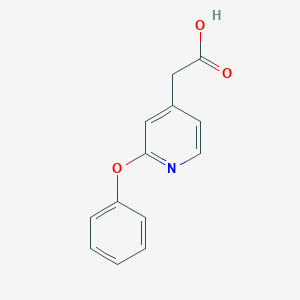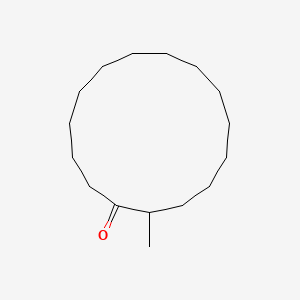
Cyclopentadecanone, 2-methyl-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Cyclopentadecanone, 2-methyl- is a macrocyclic ketone with the molecular formula C16H30O It is a derivative of cyclopentadecanone, which is known for its use in the fragrance industry due to its musky odor
準備方法
Synthetic Routes and Reaction Conditions
Cyclopentadecanone, 2-methyl- can be synthesized through a multi-step process involving ozonolysis, oxidation, and esterification. One method involves the ozonolysis of Malania oleifera Chum oil, which contains high levels of 15-tetracosenic acid. The process includes:
Ozonolysis: The double bonds in the fatty acids of the oil are cleaved using ozone.
Oxidation: The resulting ozonides are oxidized to form carboxylic acids.
Esterification: The carboxylic acids are esterified to form methyl esters.
Cyclization: The methyl esters undergo cyclization to form cyclopentadecanone, 2-methyl-.
Industrial Production Methods
Industrial production of cyclopentadecanone, 2-methyl- typically involves the use of catalysts to improve yield and efficiency. For example, the use of HZSM-5 zeolite as a catalyst in the macrolactonization of methyl 15-hydroxypentadecanoate has been reported to be effective .
化学反応の分析
Types of Reactions
Cyclopentadecanone, 2-methyl- undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding carboxylic acids.
Reduction: It can be reduced to form alcohols.
Substitution: It can undergo substitution reactions, particularly at the methyl group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Halogenating agents like bromine (Br2) and chlorine (Cl2) can be used for substitution reactions.
Major Products Formed
Oxidation: Carboxylic acids.
Reduction: Alcohols.
Substitution: Halogenated derivatives.
科学的研究の応用
Cyclopentadecanone, 2-methyl- has various applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of other macrocyclic compounds.
Biology: Studied for its potential biological activities, including antibiotic and antitumor properties.
Medicine: Investigated for its potential use in drug development due to its unique chemical structure.
Industry: Used in the fragrance industry for its musky odor and as a precursor for other fragrance compounds.
作用機序
The mechanism of action of cyclopentadecanone, 2-methyl- involves its interaction with specific molecular targets and pathways. It is believed to exert its effects through:
Binding to Receptors: It may bind to specific receptors in biological systems, influencing various physiological processes.
Enzyme Inhibition: It may inhibit certain enzymes, affecting metabolic pathways.
Signal Transduction: It may modulate signal transduction pathways, leading to changes in cellular functions.
類似化合物との比較
Cyclopentadecanone, 2-methyl- can be compared with other similar macrocyclic ketones, such as:
Cyclopentadecanone: The parent compound, known for its use in fragrances.
Cyclopentadecanolide: A macrocyclic lactone with similar applications in the fragrance industry.
Muscone: Another macrocyclic ketone with a musky odor, used in perfumes.
Uniqueness
Cyclopentadecanone, 2-methyl- is unique due to its specific chemical structure, which imparts distinct physical and chemical properties. Its methyl group provides additional sites for chemical modification, making it a versatile compound for various applications .
特性
CAS番号 |
52914-66-6 |
|---|---|
分子式 |
C16H30O |
分子量 |
238.41 g/mol |
IUPAC名 |
2-methylcyclopentadecan-1-one |
InChI |
InChI=1S/C16H30O/c1-15-13-11-9-7-5-3-2-4-6-8-10-12-14-16(15)17/h15H,2-14H2,1H3 |
InChIキー |
XJDBBMWXVYBUTB-UHFFFAOYSA-N |
正規SMILES |
CC1CCCCCCCCCCCCCC1=O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



